![molecular formula C23H28N2O3 B5107846 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide, also known as MPAPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain, including the serotonin and dopamine systems. 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have a range of biochemical and physiological effects, including the enhancement of neurotrophic factors, the inhibition of oxidative stress and inflammation, and the modulation of various signaling pathways involved in cell growth and survival. These effects may contribute to the therapeutic potential of 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide in various fields of medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide in lab experiments is its relatively low toxicity and high selectivity for certain receptors and pathways. However, its complex synthesis method and limited availability may pose challenges for researchers.
Direcciones Futuras
For 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide research include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields of medicine. Additionally, the development of novel 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide derivatives with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide can be synthesized through a multistep process involving the reaction of piperidine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting compound with phenylpropanolamine. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In psychiatry, 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have anticancer properties and may be useful in the treatment of various types of cancer.
Propiedades
IUPAC Name |
3-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-28-21-10-7-19(8-11-21)17-23(27)25-15-13-18(14-16-25)9-12-22(26)24-20-5-3-2-4-6-20/h2-8,10-11,18H,9,12-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLIQFMMVDDUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

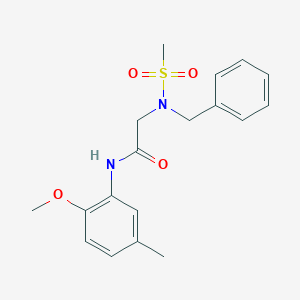
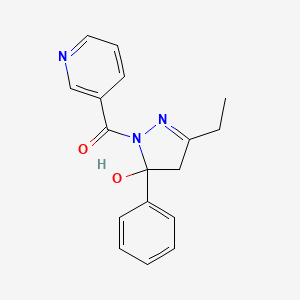
![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)
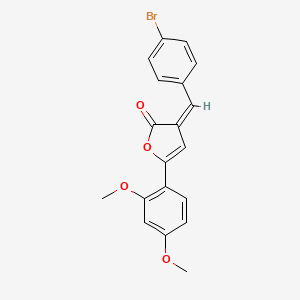
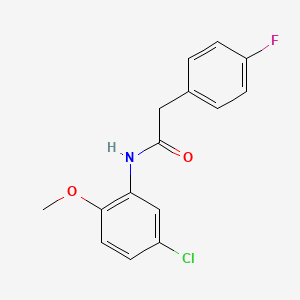
![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
![2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)
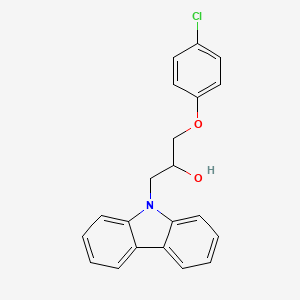
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)
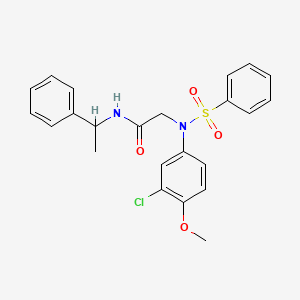
![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)